molecular formula C15H16N2O5 B14893506 3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid

3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid

Cat. No.: B14893506
M. Wt: 304.30 g/mol
InChI Key: FLUJXBBGAJBRLX-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid is an organic compound that features a furan ring, an amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of furan-2-carbaldehyde with an amine to form a Schiff base. This intermediate is then reacted with a hydroxyphenylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Furan-2-ylmethyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
  • 3-((Furan-2-ylmethyl)amino)-4-((2-hydroxyphenyl)amino)-4-oxobutanoic acid
  • 3-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid

Uniqueness

What sets 3-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

3-(furan-2-ylmethylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C15H16N2O5/c18-11-4-1-3-10(7-11)17-15(21)13(8-14(19)20)16-9-12-5-2-6-22-12/h1-7,13,16,18H,8-9H2,(H,17,21)(H,19,20)

InChI Key

FLUJXBBGAJBRLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C(CC(=O)O)NCC2=CC=CO2

Origin of Product

United States

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